molecular formula C15H18N6O B2424510 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1020977-54-1

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2424510
CAS RN: 1020977-54-1
M. Wt: 298.35
InChI Key: HBHWNGISJSCOBI-UHFFFAOYSA-N
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Description

This compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the use of trimethylamine as a classical method and using magnesium oxide nanoparticles .


Chemical Reactions Analysis

The compound was part of a series that was evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Future Directions

The future directions for this compound could involve further development based on the molecular interactions of the derivatised conjugates in docking studies . There is also a need for new and effective anti-TB drugs, and this compound could potentially contribute to this area .

properties

IUPAC Name

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(22)20-8-10-21(11-9-20)15-6-5-14(18-19-15)17-13-4-2-3-7-16-13/h2-7H,8-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWNGISJSCOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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